molecular formula C11H11N3O B2371076 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 1785581-83-0

1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone

Cat. No.: B2371076
CAS No.: 1785581-83-0
M. Wt: 201.229
InChI Key: HPHHLWMWWSTAJD-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone is a chemical compound belonging to the triazole family. The molecular formula of this compound is C11H11N3O, and it has a molecular weight of 201.229.

Preparation Methods

The synthesis of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The final step involves the acetylation of the triazole ring to yield this compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone can be compared with other similar compounds, such as:

    1-(2-Methylphenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.

    1-(4-Methylphenyl)ethanone: This isomer has the methyl group in a different position, leading to variations in reactivity and applications.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone:

The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-[2-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-11(9(2)15)12-7-13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHHLWMWWSTAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC=N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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